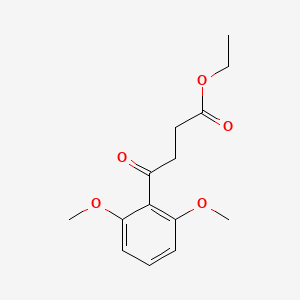

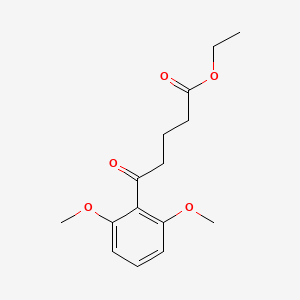

8-(2-氯-6-氟苯基)-8-氧代辛酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of aromatic systems and the formation of ester linkages. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is achieved through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . This process may share similarities with the synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, where the introduction of the ester functionality and the aromatic chloro and fluoro substituents would be key steps.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been determined using techniques such as X-ray diffraction and computational methods. For example, the structure of 8-ethoxy-4-cyclooctenyltellurium trichloride was elucidated using X-ray diffraction, revealing its monoclinic system . Similarly, the molecular structure, vibrational frequencies, and stability of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using both experimental and theoretical methods . These analyses provide insights into the geometric parameters and electronic properties that could be expected for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their behavior in various reactions. For instance, the TeO2-oxidation of alkenes in the presence of lithium halides leads to the formation of β-chloroalkyltellurium compounds, which are intermediates in the synthesis of alkanediol diacetates and monoacetates . The cyclization reactions to form fluorescent dyes, as seen in the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, also highlight the potential reactivity of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in forming cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate can be deduced from their molecular characteristics. The presence of electronegative atoms like chlorine and fluorine can influence the molecular electrostatic potential, as seen in the MEP analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate . The intramolecular hydrogen bonds and π…π interactions contribute to the stability of these molecules, as observed in the crystal structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate . These properties are crucial for understanding the behavior of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in various environments and its potential applications.

科学研究应用

-

Chemistry of Sandmeyer Reaction

- Field : Organic Chemistry

- Application : The Sandmeyer reaction is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .

- Method : The reaction starts from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation (in the presence of LiCl) .

- Results : As a result, corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .

-

Synthesis of Anti-depressant Molecules

- Field : Medicinal Chemistry

- Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Method : The synthesis involves the treatment of various organic halides with a suitable coupling partner using a variety of catalysts and ligands .

- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

属性

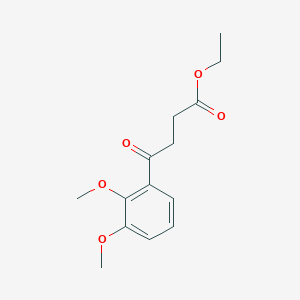

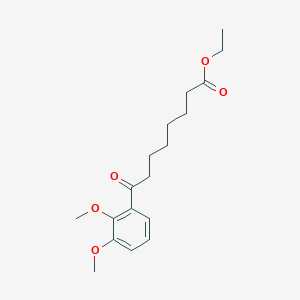

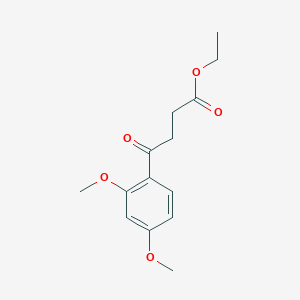

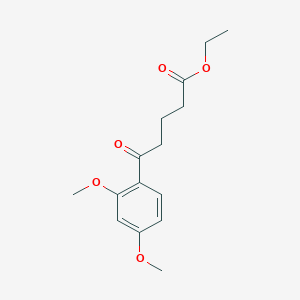

IUPAC Name |

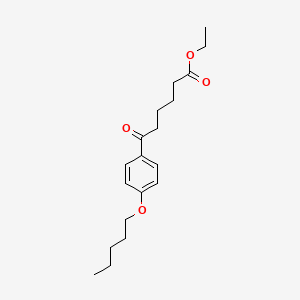

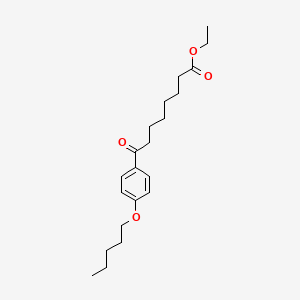

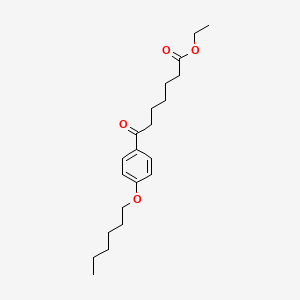

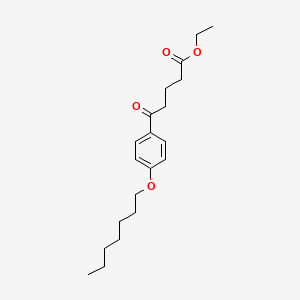

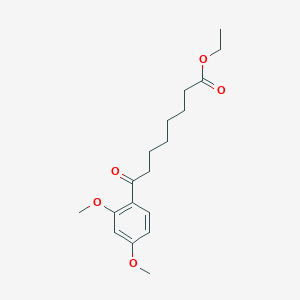

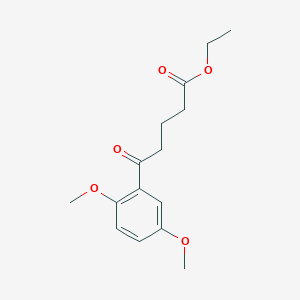

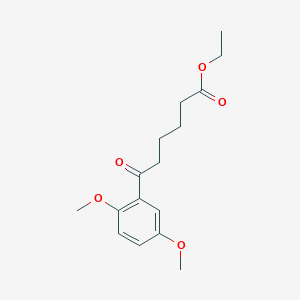

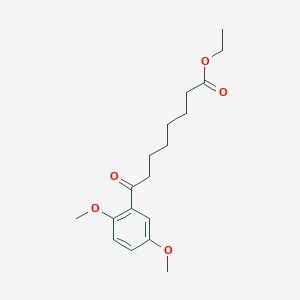

ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFO3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRXOPOJZXJISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。